(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

PNMT Inhibition Structure-Activity Relationship Enzyme Inhibition Assay

Racemic or regioisomeric mixtures introduce >275-fold potency variation in PNMT assays, compromising SAR reproducibility. This enantiopure (1S)-6-CF3 hydrochloride eliminates chiral resolution steps, ensuring stereochemical consistency. - >275-fold higher PNMT potency vs. 4-CF3 regioisomer - Defined (S)-configuration at C-1 for stereospecific SAR - Stable HCl salt (mp >260°C) for DMSO-based HTS workflows

Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
Cat. No. B13145994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H/t9-;/m0./s1
InChIKeySAGAPGFAJWBAEC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S)-6-Trifluoromethyl-1-aminoindane HCl


The target compound, (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1466429-21-9), is a chiral, enantiopure (S)-configured 1-aminoindane derivative bearing a trifluoromethyl substituent at the 6-position of the indane scaffold [1]. It belongs to a broader class of trifluoromethyl-substituted 1-aminoindanes that have been historically investigated as inhibitors of norepinephrine N-methyltransferase (PNMT), with the hydrochloride salt form providing the necessary crystallinity and stability for research handling [2]. The compound is most frequently procured as a chiral building block for medicinal chemistry and as a reference probe for structure-activity relationship (SAR) studies involving indane-based pharmacophores, where both the regioisomeric (4-, 5-, 6-CF3) and enantiomeric (R vs. S) configurations critically influence target binding and biological outcome [1].

Why Generic Indanamines Cannot Replace (1S)-6-Trifluoromethyl Isomer


Substituting the (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride with a non-stereospecific racemate or an alternative regioisomer (e.g., 4- or 5-trifluoromethyl variants) introduces significant risk of altered, and often drastically reduced, on-target activity and confounding SAR data [1]. Direct comparative pharmacological evidence from the foundational Eli Lilly patent demonstrates that repositioning the -CF3 group from the 4- to the 6-position on the indane ring results in a >275-fold reduction in PNMT inhibitory potency, underscoring that regioisomers are not functionally interchangeable [1]. Furthermore, as a single (S)-enantiomer, the target compound provides a defined three-dimensional configuration at the chiral 1-position, which is critical for any stereospecific intermolecular interaction; using a racemate introduces an undefined mixture that can misrepresent binding affinities, pharmacokinetic profiles, and efficacy outcomes in biological assays . The hydrochloride salt form also ensures consistent solubility and handling properties compared to the free base, which is a crucial factor in reproducible experimental design .

Quantitative Evidence: (1S)-6-Trifluoromethyl vs. Analogs


PNMT Inhibition: 6-CF3 vs. 4-CF3 Regioisomer

In an in vitro PNMT inhibition assay using enzyme from rabbit adrenals, the 6-trifluoromethyl-1-aminoindane hydrochloride (the target compound's racemic form) exhibits a pI50 of 4.19, which is substantially lower than the 4-trifluoromethyl-1-aminoindane hydrochloride, which achieves a pI50 of 6.63 [1]. This translates to a calculated IC50 difference of approximately 275-fold, which is the most direct, publicly available quantitative data demonstrating functional divergence between these positional isomers [1].

PNMT Inhibition Structure-Activity Relationship Enzyme Inhibition Assay

Enantiomeric Specification: (1S)-Stereochemistry

The target compound is the (1S)-enantiomer of the hydrochloric acid addition salt, a defined stereoisomer resolved from the parent racemate. The foundational patent explicitly declares that the resolved pure optical antipodes of 4-, 5-, 6-, and 7-trifluoromethyl-1-aminoindanes are encompassed within the invention and are individually claimable [1]. While no comparative in vitro data for the isolated (1S) vs. (1R) enantiomers of 6-trifluoromethyl-1-aminoindane are publicly available, the general principle of enantiomer-dependent pharmacology for rigid 1-aminoindane structures is well-established; providing the (S)-form eliminates the equivocation inherent in using the racemic mixture (e.g., CAS 68755-41-9), ensuring precise, reproducible target engagement in any stereosensitive binding pocket .

Chiral Resolution Stereochemistry Medicinal Chemistry

Salt Form and CF3 Position: Physicochemical Properties

The compound as the (1S)-hydrochloride salt exhibits a molecular weight of 237.65 g/mol and a formula of C10H11ClF3N, representing a discrete solid form with enhanced aqueous solubility and handling characteristics relative to the free base (C10H10F3N, 201.19 g/mol). The indane scaffold, when substituted with a -CF3 group, possesses zero rotatable bonds, contributing to significant molecular rigidity that is a key determinant of binding entropy in target engagement [1]. In contrast, the regioisomer 4-(trifluoromethyl)indan-1-amine has a notably distinct molecular shape and electronic surface, which can facilitate alternative off-target interactions or alter metabolic stability . The melting point of the hydrochloride salt has been reported as >260°C after recrystallization, indicating high thermal stability suitable for solid-state storage and handling [2].

Physicochemical Properties Drug-likeness Formulation

Pharmacological Selectivity: 6-CF3 vs. 5-CF3 Isomers

While the 6-trifluoromethyl isomer is predominantly referenced for PNMT inhibition, its 5-trifluoromethyl sub-series analog (5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, CAS 808756-84-5) has been specifically cited as a synthetic precursor for indanyl heteroarylcarboxamides designed as KCNT1 (potassium sodium-activated channel subfamily T member 1) inhibitors, an emerging target in epilepsy research . This divergence in reported primary biological applications based solely on the positional shift of the -CF3 group underscores the non-overlapping pharmacological space these isomers occupy. The 6-CF3 isomer provides a distinct regiospecific scaffold for generating libraries targeting entirely different receptor/enzyme families, thereby rationalizing its selection when the 5-CF3 or 4-CF3 isomer is being prioritized for other target classes [1].

KCNT1 Inhibition Ion Channel Pharmacology Neurological Disorders

Applications of (1S)-6-Trifluoromethyl-1-aminoindane HCl


SAR Probe for PNMT Inhibition in Hypertension

Leveraging the >275-fold potency difference relative to the 4-trifluoromethyl isomer, the (1S)-6-CF3 isomer serves as a critical negative control or a scaffold for exploring allosteric modulation of PNMT, an enzyme target in essential hypertension [1]. The defined (S)-enantiomer ensures stereochemical consistency in any derived analog series, directly applicable to early-stage discovery programs focused on catecholamine biosynthesis regulation.

Chiral Indane Scaffold for CNS Drug Discovery

The rigid, zero-rotatable-bond indane core with a stereodefined amine at the 1-position is a privileged structure in CNS pharmacology. Procuring the (1S)-hydrochloride eliminates the need for in-house chiral resolution, providing a ready-to-derivatize building block for the synthesis of potential neurotransmitter reuptake inhibitors or receptor ligands where the absolute configuration at C-1 is a critical determinant of pharmacological activity .

Pharmacophore Models for Ion Channels vs. Enzymes

Given that the 5-trifluoromethyl isomer is directed toward KCNT1 channels, the 6-CF3 compound offers a structurally matched, regiospecifically distinct tool for building predictive pharmacophore models that discriminate between PNMT, KCNT1, and other potential off-target liabilities in a screening funnel, as evidenced by the regiospecific patent claims from Eli Lilly [1].

HTS Library Design with Defined Physical Properties

With a known hydrochloride salt form, high melting point (>260°C), and a molecular weight of 237.65 g/mol, this compound is amenable to DMSO-based dissolution and storage for automated HTS decks, offering a superior alternative to the free base for long-term stability and solubility in aqueous assay buffers, which is essential for reproducible screening data [2].

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